10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one
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Overview
Description
10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one: is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by a chlorophenyl group attached to a tetrahydrobenzo naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with the preparation of the naphthyridine core, which can be derived from commercially available precursors.
Formation of the Tetrahydrobenzo Ring: Cyclization reactions are employed to form the tetrahydrobenzo ring structure.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions.
Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps, such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the chlorophenyl group is particularly significant in enhancing biological activity.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of 10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
10-Phenyl-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one: Lacks the chlorophenyl group, which may result in different chemical and biological properties.
10-(4-Chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one: Similar structure but with the chlorine atom in a different position, potentially altering its reactivity and biological activity.
Uniqueness
The presence of the 3-chlorophenyl group in 10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one imparts unique chemical properties, such as increased reactivity in substitution reactions and enhanced biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(3-chlorophenyl)-7,8,9,10-tetrahydrobenzo[c][1,8]naphthyridin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c19-12-5-3-6-13(11-12)21-17-15(9-4-10-20-17)14-7-1-2-8-16(14)18(21)22/h3-6,9-11H,1-2,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDBHERLTPJYRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CC=C3)N(C2=O)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920987 |
Source
|
Record name | 5-(3-Chlorophenyl)-7,8,9,10-tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113077-44-4 |
Source
|
Record name | Sch 40120 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113077444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(3-Chlorophenyl)-7,8,9,10-tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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